2-[(3-bromobenzyl)oxy]benzohydrazide
Description
2-[(3-Bromobenzyl)oxy]benzohydrazide is a benzohydrazide derivative featuring a 3-bromobenzyloxy group at the 2-position of the benzohydrazide core. This compound belongs to a class of acylhydrazones, which are widely investigated for their biological activities, including cholinesterase inhibition, antimicrobial, and antioxidant properties .
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURTZQMSNPNIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-[(4-Chlorobenzyl)oxy]benzohydrazide ()
- Structure : Chlorine substituent at the para position of the benzyl group.
- Key Differences : Chlorine is less electronegative and smaller than bromine, reducing steric hindrance and lipophilicity.
- Biological Impact : Para-substituted chloro derivatives may exhibit altered binding kinetics compared to meta-bromo analogs in enzyme inhibition assays .
4-(3,4,5-Trimethoxybenzyloxy)benzohydrazide ()
- Structure : Trimethoxy substituents on the benzyl group.
3-[(3-Bromophenoxy)methyl]benzohydrazide ()
- Structure: Bromine on the phenoxy ring instead of the benzyl group.
- Key Differences: Phenoxy vs.
Cholinesterase Inhibition
- Target Compound: Limited direct data, but related benzohydrazides with meta-substituents (e.g., 3-OMe in ) show IC50 values of ~9.6 µM against BuChE. Bromine’s electron-withdrawing nature may reduce potency compared to electron-donating groups like OMe .
- Comparison :
Antimicrobial Activity
Antioxidant Activity
- Target Compound : Bromine’s electron-withdrawing effect may reduce radical scavenging compared to thiosemicarbazides with SH groups (: DPPH IC50 = 12.3 µM) .
- Comparison :
Physicochemical and Computational Insights
- DFT Analysis (): Meta-substituted benzohydrazides exhibit optimized HOMO-LUMO gaps for charge transfer, critical for antioxidant and electronic properties .
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